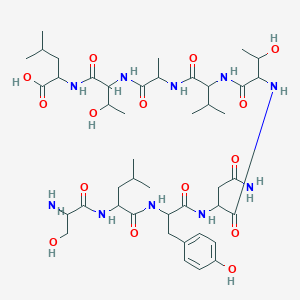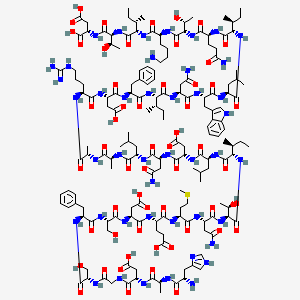
Brain natriuretic peptide-45 rat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Brain natriuretic peptide-45 rat is a peptide hormone primarily isolated from the heart ventricles of rats. It belongs to the natriuretic peptide family, which also includes atrial natriuretic peptide and C-type natriuretic peptide. This compound plays a crucial role in cardiovascular homeostasis by promoting natriuresis, diuresis, and vasodilation. It is a potent hypotensive agent and is involved in the regulation of blood pressure and fluid balance .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Brain natriuretic peptide-45 rat can be synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and deprotected to yield the final product. The synthesis requires precise control of reaction conditions, including temperature, pH, and solvent composition, to ensure high purity and yield .
Industrial Production Methods: Industrial production of this compound involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The peptide is then lyophilized to obtain a stable powder form. Quality control measures, such as mass spectrometry and amino acid analysis, are employed to verify the identity and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: Brain natriuretic peptide-45 rat primarily undergoes hydrolysis and oxidation reactions. Hydrolysis can occur at peptide bonds, leading to the breakdown of the peptide into smaller fragments. Oxidation reactions can affect methionine and cysteine residues, potentially altering the peptide’s structure and function .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used to hydrolyze peptide bonds.
Major Products Formed:
Hydrolysis: Smaller peptide fragments and individual amino acids.
Oxidation: Oxidized methionine (methionine sulfoxide) and cysteine (cystine) residues.
Wissenschaftliche Forschungsanwendungen
Brain natriuretic peptide-45 rat has numerous applications in scientific research:
Chemistry: It is used as a model peptide for studying peptide synthesis, folding, and stability.
Biology: Researchers use it to investigate the physiological roles of natriuretic peptides in cardiovascular and renal systems.
Medicine: It serves as a biomarker for heart failure and other cardiovascular diseases. Its levels in blood can indicate the severity of heart conditions.
Industry: this compound is utilized in the development of diagnostic assays and therapeutic agents for cardiovascular diseases .
Wirkmechanismus
Brain natriuretic peptide-45 rat exerts its effects by binding to natriuretic peptide receptor-A, a guanylyl cyclase receptor. Upon binding, the receptor converts guanosine triphosphate to cyclic guanosine monophosphate (cGMP), which acts as a second messenger. cGMP mediates various physiological responses, including vasodilation, natriuresis, and diuresis. These actions help reduce blood pressure and promote fluid excretion, contributing to cardiovascular homeostasis .
Vergleich Mit ähnlichen Verbindungen
Atrial Natriuretic Peptide: Another member of the natriuretic peptide family, primarily produced in the atria of the heart. It shares similar functions with brain natriuretic peptide-45 rat but has a different amino acid sequence and receptor affinity.
C-type Natriuretic Peptide: This peptide is mainly produced in the brain and vascular endothelium.
Uniqueness: this compound is unique due to its potent hypotensive and natriuretic effects. It is specifically produced in the heart ventricles and plays a critical role in cardiovascular regulation. Its structure, receptor affinity, and physiological functions distinguish it from other natriuretic peptides .
Eigenschaften
CAS-Nummer |
123337-89-3 |
|---|---|
Molekularformel |
C₂₁₃H₃₄₉N₇₁O₆₅S₃ |
Molekulargewicht |
5040.67 |
Sequenz |
One Letter Code: SQDSAFRIQERLRNSKMAHSSSCFGQKIDRIGAVSRLGCDGLRLF(Disulfide bridge: Cys23-Cys39) |
Synonyme |
Brain natriuretic peptide-45 rat |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






